molecular formula C9H8N2O B11920471 4-Methylquinazolin-8-ol CAS No. 99512-70-6

4-Methylquinazolin-8-ol

Cat. No.: B11920471
CAS No.: 99512-70-6
M. Wt: 160.17 g/mol
InChI Key: RSHKEEMIDCYLTC-UHFFFAOYSA-N
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Description

4-Methylquinazolin-8-ol is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline ring system with a methyl group at the 4th position and a hydroxyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazolin-8-ol typically involves the reaction of 2’-amino-3’-hydroxyacetophenone with formamide. The reaction mixture is heated, and after cooling, water is added. The mixture is then concentrated under reduced pressure, and the residue is purified using medium pressure silica gel chromatography with 2% methanol in dichloromethane. This method yields this compound as a yellow solid with a high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinazolinone derivatives.

    Reduction: The compound can be reduced to form different quinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit a range of biological activities .

Scientific Research Applications

4-Methylquinazolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylquinazolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors. The compound binds to the quorum sensing transcriptional regulator PqsR, disrupting the bacterial communication system without affecting bacterial growth . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Uniqueness: 4-Methylquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for various applications compared to its analogs .

Properties

CAS No.

99512-70-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylquinazolin-8-ol

InChI

InChI=1S/C9H8N2O/c1-6-7-3-2-4-8(12)9(7)11-5-10-6/h2-5,12H,1H3

InChI Key

RSHKEEMIDCYLTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=N1)O

Origin of Product

United States

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